Detection Sensitivity Comparison: Acetamide, N-9-acridinyl-2-bromo- vs. 9-Bromomethylacridine
Acetamide, N-9-acridinyl-2-bromo- provides significantly lower detection limits than 9-Bromomethylacridine (9-Br-Ma), a structurally similar acridine-based labeling reagent. The detection limit for the target compound is 10 fmol (S/N=2) [1], which represents a >1,000-fold improvement in sensitivity over 9-Br-Ma, which has a reported detection limit in the pmol range [2]. This difference is critical for applications requiring the quantification of trace fatty acids or other carboxylates in limited biological samples.
| Evidence Dimension | Detection Limit (HPLC-Fluorescence) |
|---|---|
| Target Compound Data | 10 fmol (S/N=2) |
| Comparator Or Baseline | 9-Bromomethylacridine: pmol order (via fluorometry) |
| Quantified Difference | >1,000-fold improvement in sensitivity |
| Conditions | Reversed-phase HPLC with fluorescence detection; target compound used in PTC esterification; 9-Br-Ma reacted in DMF with tetraethylammonium carbonate. |
Why This Matters
Procurement of Acetamide, N-9-acridinyl-2-bromo- is essential for assays requiring attomole-to-femtomole sensitivity, whereas 9-Bromomethylacridine is insufficient for high-sensitivity trace analysis.
- [1] Allenmark, S., Chelminska-Bertilsson, M., & Thompson, R. A. (1990). N-(9-acridinyl)-bromoacetamide—A powerful reagent for phase-transfer-catalyzed fluorescence labeling of carboxylic acids for liquid chromatography. Analytical Biochemistry, 185(2), 279-285. View Source
- [2] Sato, M., Yamada, S., & Nakamura, H. (1987). 9-Bromomethylacridine a Novel Fluorescent Labeling Reagent of Carboxylic Group for HPLC. Analytical Letters, 20(10), 1685-1704. View Source
